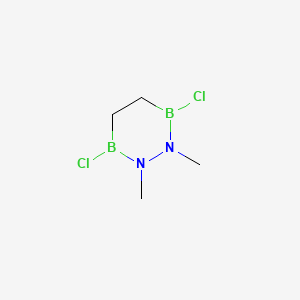
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a methylbenzyl group, and a hexyl chain attached to a piperazinedione core
准备方法
The synthesis of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable diketone under acidic conditions.
Introduction of the diethylamino group: The diethylamino group is introduced via nucleophilic substitution using diethylamine and a suitable halogenated precursor.
Attachment of the methylbenzyl group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and an aluminum chloride catalyst.
Addition of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction using a hexyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
作用机制
The mechanism of action of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazinedione core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperazine ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl chain length, which can affect its solubility and reactivity.
This compound: This compound has different functional groups attached to the benzyl ring, leading to changes in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
| 77918-02-6 | |
分子式 |
C22H35N3O2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-[[4-(diethylamino)-3-methylphenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C22H35N3O2/c1-5-8-9-10-13-24-14-15-25(22(27)21(24)26)17-19-11-12-20(18(4)16-19)23(6-2)7-3/h11-12,16H,5-10,13-15,17H2,1-4H3 |
InChI 键 |
MXNPOEQUAQSLLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)


